molecular formula C11H8BrN3O B14903867 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline

1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline

Cat. No.: B14903867
M. Wt: 278.10 g/mol
InChI Key: WCKIMJNDMMDXHT-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate and visible light . Another approach includes the condensation of 1,4-bis(aroylmethyl)quinoxalin-2,3-diones with ammonium acetate in acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

1-bromo-4-methoxyimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C11H8BrN3O/c1-16-11-10-13-6-9(12)15(10)8-5-3-2-4-7(8)14-11/h2-6H,1H3

InChI Key

WCKIMJNDMMDXHT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N3C1=NC=C3Br

Origin of Product

United States

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